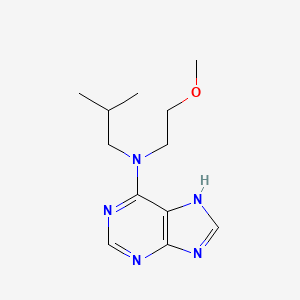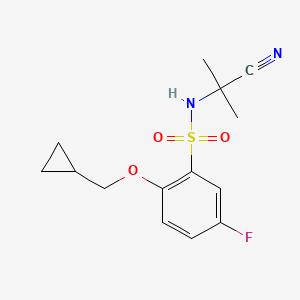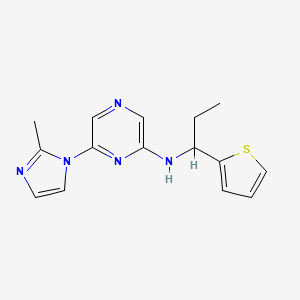
N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. It is also known as MPEMP, and its chemical formula is C12H21N5O. This compound has gained significant attention from the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine synthesis pathway, which is necessary for the proliferation of cancer cells. By inhibiting this enzyme, MPEMP can effectively suppress the growth of cancer cells.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine has also shown several other biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and oxidative stress in the body. It can also improve mitochondrial function and increase energy production in the cells.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine in lab experiments is its potency and specificity. This compound has a high affinity for DHODH, making it an effective inhibitor of this enzyme. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the research and development of N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine. One of the most promising directions is its potential application in the treatment of autoimmune diseases. Studies have shown that MPEMP can effectively suppress the immune response and reduce inflammation, making it a suitable candidate for the treatment of autoimmune disorders. Additionally, further research can be conducted to optimize the synthesis method of this compound and improve its solubility in water, making it easier to work with in lab experiments.
Conclusion:
In conclusion, N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine is a promising compound with significant potential in various scientific research applications. Its anti-cancer properties, ability to reduce inflammation and oxidative stress, and potential application in the treatment of autoimmune diseases make it an exciting area of research. Further studies and development of this compound can lead to the discovery of new treatments and therapies for various diseases.
Synthesis Methods
The synthesis of N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine involves the reaction of 2-chloro-N-(2-methoxyethyl)-N-(2-methylpropyl)acetamide with guanine in the presence of a base. This reaction results in the formation of the desired compound. The synthesis method is relatively simple and efficient, making it a suitable option for large-scale production.
Scientific Research Applications
N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that MPEMP has potent anti-cancer properties and can induce apoptosis in cancer cells.
properties
IUPAC Name |
N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c1-9(2)6-17(4-5-18-3)12-10-11(14-7-13-10)15-8-16-12/h7-9H,4-6H2,1-3H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSHHSURUGKTTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCOC)C1=NC=NC2=C1NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B7631848.png)
![6-(2-Methylpropylsulfanyl)pyrido[2,3-b]pyrazine](/img/structure/B7631856.png)

![4-(4-Methylsulfonylphenyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7631873.png)
![2-ethylsulfonyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B7631882.png)
![1-[2-(Cyclopropylmethoxy)-5-fluorophenyl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B7631888.png)
![3-fluoro-5-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B7631896.png)

![1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7631918.png)
![N-[1-(5-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-2-methylpropanamide](/img/structure/B7631922.png)
![Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate](/img/structure/B7631930.png)

![(6-Fluoroquinolin-8-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7631935.png)
![N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7631948.png)